molecular formula C6H8O4 B15222738 2-Acetoxycyclopropanecarboxylic acid

2-Acetoxycyclopropanecarboxylic acid

Cat. No.: B15222738
M. Wt: 144.12 g/mol
InChI Key: UFEKXBOUPCRZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetoxycyclopropanecarboxylic acid is a functionalized cyclopropane derivative of high interest in synthetic organic chemistry and medicinal chemistry research. The compound features both a carboxylic acid and an acetoxy group on the strained three-membered cyclopropane ring, making it a versatile chiral building block or intermediate for the synthesis of more complex molecules. While a specific, commercially available ester analog, Ethyl 2-acetoxycyclopropanecarboxylate, is documented in chemical databases , it confirms the research relevance of this structural class. Cyclopropane-containing scaffolds are prevalent in pharmaceutical research due to their potential to modulate biological activity and improve metabolic stability . The acetoxy group can serve as a masked alcohol or a handle for further functionalization, while the carboxylic acid allows for conjugation or salt formation. Researchers utilize such compounds in developing enzyme inhibitors, probes for mechanism-of-action studies, and novel active compounds for various diseases . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

2-acetyloxycyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H8O4/c1-3(7)10-5-2-4(5)6(8)9/h4-5H,2H2,1H3,(H,8,9)

InChI Key

UFEKXBOUPCRZML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC1C(=O)O

Origin of Product

United States

Synthetic Methodologies and Advancements for 2 Acetoxycyclopropanecarboxylic Acid

Classical and Evolving Synthetic Routes to Cyclopropanecarboxylic Acid Cores

The construction of the strained three-membered cyclopropane (B1198618) ring is a central challenge in organic synthesis. Over the years, several reliable methods have been established, with some of the most prominent strategies involving malonic esters and nitrile-based precursors.

The malonic ester synthesis is a versatile and classical method for preparing carboxylic acids. youtube.com Its adaptation for the formation of cyclopropane rings, known as the Perkin alicyclic synthesis, involves an intramolecular reaction with a dihalide. wikipedia.org The process begins with the deprotonation of a malonic ester, such as diethyl malonate, using a base like sodium ethoxide to form a nucleophilic enolate. wikipedia.orgyoutube.com This enolate then reacts with a 1,2-dihaloalkane, like 1,2-dibromoethane. uomustansiriyah.edu.iq

The reaction proceeds in two key steps:

First Alkylation: The malonate enolate performs a nucleophilic substitution on one of the halogenated carbons of the dihalide.

Intramolecular Cyclization: A second equivalent of base is used to deprotonate the alpha-carbon again, forming a new enolate. This enolate then undergoes an intramolecular nucleophilic substitution, attacking the remaining halogenated carbon to close the three-membered ring. youtube.com

The resulting cyclopropane-1,1-dicarboxylate is then hydrolyzed to a dicarboxylic acid, which readily undergoes thermal decarboxylation upon heating to yield the final cyclopropanecarboxylic acid. youtube.comyoutube.com

Table 1: Key Steps in Malonic Ester Synthesis for Cyclopropanecarboxylic Acid

Step Reagents Intermediate/Product Purpose
1. Enolate Formation Diethyl Malonate, Sodium Ethoxide Malonate Enolate Generate a nucleophile.
2. Alkylation & Cyclization 1,2-Dibromoethane Diethyl cyclopropane-1,1-dicarboxylate Form the cyclopropane ring via sequential alkylation.
3. Hydrolysis Aqueous Acid (e.g., H₃O⁺) Cyclopropane-1,1-dicarboxylic acid Convert esters to carboxylic acids.
4. Decarboxylation Heat (Δ) Cyclopropanecarboxylic acid Remove one carboxyl group to yield the final product.

A significant drawback of this method can be the formation of dialkylated byproducts, which can complicate purification and lower yields. wikipedia.org

An alternative classical approach to cyclopropanecarboxylic acid cores utilizes a nitrile-containing starting material. organicchemistrytutor.com One established method involves the base-induced cyclization of a γ-halonitrile, such as 4-chlorobutyronitrile (B21389) or 4-bromobutyronitrile. youtube.comgoogle.com

In this process, a strong base, such as sodium hydroxide (B78521) or an alkali alcoholate, is used to deprotonate the carbon alpha to the nitrile group. youtube.comgoogle.com The resulting carbanion is a potent nucleophile that readily attacks the carbon bearing the halogen in an intramolecular SN2 reaction, forming the cyclopropane ring. youtube.com The reaction is often driven forward by the formation of the stable three-membered ring, which removes the carbanion from the initial acid-base equilibrium. youtube.com The synthesis is completed by the hydrolysis of the nitrile group in the resulting cyclopropanecarbonitrile (B140667) to a carboxylic acid, typically under acidic conditions (e.g., aqueous sulfuric acid). youtube.com This sequence has been reported to produce yields in the range of 74-79%. youtube.com

More recent developments in nitrile-based strategies include tandem Michael-initiated ring-closure reactions. These methods can produce highly functionalized, nitrile-substituted cyclopropanes from precursors like 2-arylacetonitriles and α-bromoennitriles under mild, base-promoted conditions. nih.gov

Beyond these classical routes, a diverse array of modern cyclopropanation reactions has been developed, offering improved efficiency, milder conditions, and greater functional group tolerance. These methods are particularly valuable for synthesizing substituted cyclopropane systems.

Key alternative strategies include:

Transition-Metal-Catalyzed Cyclopropanation: The reaction of alkenes with diazo compounds, catalyzed by transition metals like rhodium or copper, is a direct and powerful method for forming cyclopropane rings. nih.govnih.gov Chiral catalysts can be employed to achieve high levels of enantioselectivity. organic-chemistry.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and effective tool for cyclopropane synthesis. One approach involves a decarboxylative radical addition of carboxylic acids to specifically designed chloroalkyl alkenes, which proceeds through a radical-polar crossover mechanism to form the cyclopropane ring. nih.govsemanticscholar.orgresearchgate.net This method is noted for its exceptional tolerance of a broad range of functional groups. nih.govresearchgate.net

Simmons-Smith Reaction: This classical reaction involves the use of an organozinc carbenoid (iodomethylzinc iodide, ICH₂ZnI) to convert an alkene into a cyclopropane. It is a reliable method, particularly for the cyclopropanation of allylic alcohols. nih.gov

Addition to Cyclopropenes: The strain-release-driven addition of nucleophiles and other entities to pre-formed cyclopropene (B1174273) rings provides a route to densely functionalized cyclopropane derivatives that can be difficult to access otherwise. ku.edunih.gov

Targeted Synthesis of 2-Acetoxycyclopropanecarboxylic Acid

The synthesis of the target molecule, this compound, requires the formation of a 2-hydroxycyclopropanecarboxylic acid precursor, followed by the introduction of the acetyl group.

The direct synthesis of this compound typically involves the esterification of the hydroxyl group of a 2-hydroxycyclopropanecarboxylic acid precursor. The challenge lies in achieving chemoselective O-acylation without affecting the carboxylic acid moiety.

General protocols for the acetylation of alcohols often utilize acetic anhydride (B1165640) or acetyl chloride as the acetylating agent. youtube.comnih.gov To achieve selectivity for the hydroxyl group in the presence of a carboxylic acid, the reaction conditions must be carefully controlled.

Common Acetylation Strategies:

Acid-Catalyzed Acetylation: Using an acid catalyst protonates the carbonyl oxygen of the acetylating agent (e.g., acetic anhydride), making the carbonyl carbon more electrophilic and reactive towards the alcohol, which acts as a nucleophile. youtube.com Under acidic conditions, the carboxylic acid group of the substrate is protonated, reducing its nucleophilicity and disfavoring self-reaction or reaction with the acetylating agent. nih.gov

Acetylation with Acetic Acid: In some cases, acetic acid itself can be used for selective acetylation, particularly of more reactive primary hydroxyl groups, at elevated temperatures. nih.gov This method avoids the use of more aggressive reagents.

For the synthesis of this compound, a plausible route would involve treating the 2-hydroxycyclopropanecarboxylic acid precursor with acetic anhydride in the presence of an acid catalyst. The reaction would proceed via nucleophilic attack of the hydroxyl group on the protonated acetic anhydride, followed by elimination to form the acetylated product.

Achieving stereocontrol in the synthesis of substituted cyclopropanes like this compound is a significant objective, as the biological activity of such molecules is often dependent on their stereochemistry. Several advanced strategies have been developed to synthesize chiral, enantioenriched cyclopropane derivatives.

Table 2: Examples of Stereoselective Cyclopropanation Methods

Method Catalyst/Reagent Substrates Key Feature
Asymmetric Photocatalytic [3+2] Cycloaddition Dual-catalyst system (Lewis acid and photosensitizer) Aryl cyclopropyl (B3062369) ketones and alkenes Enables enantiocontrolled construction of densely substituted cyclopentanes from cyclopropane precursors. nih.gov
Rhodium-Catalyzed Cyclopropanation Chiral rhodium complexes Alkenes and diazo esters Provides high stereoselectivity (cis/trans) and enantioselectivity in the formation of the cyclopropane ring. nih.gov
1,3-Dipolar Cycloaddition Diazomethane Chiral dehydro amino acids The chirality of the starting material directs the facial selectivity of the cycloaddition, leading to highly diastereoselective cyclopropanation. doi.org
Formal Nucleophilic Substitution Base-assisted dehydrohalogenation Chiral, non-racemic bromocyclopropanes Proceeds via a chiral cyclopropene intermediate to install new substituents with high diastereoselectivity. ku.edunih.gov

These methods provide access to cyclopropane cores with defined stereocenters. For the synthesis of a specific stereoisomer of this compound, one could envision employing an enantioselective cyclopropanation to create a chiral 2-substituted cyclopropanecarboxylic ester. Subsequent chemical manipulation, such as conversion of the substituent to a hydroxyl group followed by acetylation, would yield the desired enantiomerically pure target molecule. For example, a rhodium-catalyzed cyclopropanation of an appropriate alkene with a diazoacetate could furnish a chiral cyclopropane ester, which serves as a key intermediate. nih.gov

Protecting Group Strategies in the Synthesis of Acetoxycyclopropanecarboxylic Acid

In the multistep synthesis of complex molecules like this compound, protecting groups are crucial for masking reactive functional groups to prevent unwanted side reactions. neliti.com The primary functional group requiring protection in this context is the carboxylic acid. The acidic proton of the carboxyl group can interfere with a wide range of reactions, particularly those involving basic or organometallic reagents that might be used in the formation of the cyclopropane ring or subsequent modifications. oup.com

The most common strategy for protecting a carboxylic acid is to convert it into an ester. oup.com The choice of ester is critical and depends on the stability required during the synthetic sequence and the conditions available for its eventual removal (deprotection). An ideal protecting group is easy to introduce in high yield, stable to the reaction conditions it needs to endure, and can be removed selectively in high yield without affecting other parts of the molecule. uchicago.edupressbooks.pub

Orthogonal Protection: A key concept in complex synthesis is orthogonal protection, which allows for the selective removal of one protecting group in the presence of others. neliti.comwikipedia.org For instance, if a precursor molecule contained other sensitive functionalities, one might choose a benzyl (B1604629) ester for the carboxylic acid (removable by hydrogenolysis) and a silyl (B83357) ether for a hydroxyl group (removable by fluoride (B91410) ions), allowing each to be addressed independently. neliti.comwikipedia.org

The following table summarizes common ester protecting groups for carboxylic acids and their typical deprotection conditions, which are applicable in a synthetic route toward this compound.

Table 1: Common Protecting Groups for Carboxylic Acids

Protecting Group Formation Reagent Deprotection Condition Stability
Methyl Ester Methanol (B129727), Acid Catalyst Base Hydrolysis (e.g., NaOH) Stable to acid, hydrogenation
tert-Butyl Ester Isobutylene, Acid Catalyst Acid Hydrolysis (e.g., TFA) Stable to base, hydrogenation
Benzyl Ester Benzyl Alcohol, Acid Catalyst Hydrogenolysis (H₂, Pd/C) Stable to acid, base

| Silyl Ester (e.g., TBDMS) | Silyl Chloride (e.g., TBDMSCl) | Fluoride Ion (e.g., TBAF) | Stable to non-acidic/basic conditions |

Catalyst Systems and Optimized Reaction Conditions in Cyclopropane Acylations

The formation of the acetylated cyclopropane core involves two critical stages: the construction of the cyclopropane ring and the introduction of the acetoxy group. Both steps benefit significantly from modern catalytic methods that offer high efficiency, selectivity, and milder reaction conditions.

Transition metal-catalyzed reactions are primary methods for synthesizing cyclopropane rings. researchgate.net These reactions often involve the transfer of a carbene fragment from a precursor, such as a diazo compound, to an alkene. wikipedia.org Rhodium and copper complexes are historically significant catalysts for these transformations. wikipedia.org

More recent advancements have enabled the use of widely accessible starting materials. For example, titanium-based catalysts can promote the diastereoselective synthesis of cyclopropanols from carboxylic acid derivatives (acids, esters, amides) and terminal olefins. acs.org This method is particularly relevant as it directly converts a carboxylic acid precursor into a cyclopropanol (B106826), which is the immediate precursor for the acetylation step. acs.org This approach avoids the use of potentially unstable diazo compounds. researchgate.net

The general mechanism for rhodium-catalyzed cyclopropanation involves the reaction of the catalyst with a diazo compound to form a metal carbene intermediate. This intermediate then reacts with an alkene in a concerted fashion to deliver the carbene and form the cyclopropane ring, regenerating the catalyst. wikipedia.org

Table 2: Transition Metal Catalysts for Cyclopropanation

Catalyst System Typical Precursors Key Advantages
Rhodium(II) Carboxylates Diazoacetate, Alkene High efficiency, broad olefin scope, well-established stereoselective variants. wikipedia.org
Titanium(IV) Isopropoxide Carboxylic Acid/Ester, Alkene, Mg Direct conversion of carboxylic derivatives, avoids diazo compounds. acs.org
Copper Complexes Diazoacetate, Alkene Historically significant, cost-effective.

| Cobalt Complexes | Dihaloalkanes, Alkene | Addresses limitations of zinc carbenoids, useful for substituted cyclopropanes. purdue.edu |

Once the 2-hydroxycyclopropanecarboxylic acid (or its protected ester form) is synthesized, the hydroxyl group is acetylated. While traditional methods may use stoichiometric amounts of reagents, organocatalysis offers a metal-free and often milder alternative.

N-Heterocyclic Carbenes (NHCs) have emerged as highly effective catalysts for a variety of transformations, including acylations. researchgate.net In the context of acetylation, an NHC can act as a nucleophilic catalyst, activating an acyl donor (like acetic anhydride or an acyl imidazole). The NHC adds to the acyl source, forming a highly reactive acyl-azolium intermediate (a "Breslow intermediate" analogue). This activated acyl species is then readily attacked by the hydroxyl group of the cyclopropanol, transferring the acetyl group and regenerating the NHC catalyst. This catalytic cycle allows the reaction to proceed efficiently under mild conditions.

Cooperative catalysis, combining NHCs with other catalytic systems like photoredox catalysis, has enabled novel deconstruction-reconstruction strategies for the formal C-H acylation of cyclopropanes. nih.govrsc.org While this specific reaction may install the acyl group at a different position, it highlights the power of NHCs to mediate acylation processes involving cyclopropane rings. nih.govrsc.org

Isolation, Purification, and Yield Optimization Techniques for this compound and Related Intermediates

The successful synthesis of this compound depends not only on the chemical transformations but also on the effective isolation and purification of the target compound and its intermediates, as well as the optimization of reaction yields.

Isolation and Purification: Standard techniques for the purification of organic compounds are employed. For a molecule containing a carboxylic acid, acid-base extraction is a powerful tool. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be acidified, causing the pure carboxylic acid to precipitate or be extracted back into an organic solvent.

Other common purification methods include:

Crystallization: If the product is a solid, crystallization from a suitable solvent system can effectively remove impurities.

Chromatography: Column chromatography using silica (B1680970) gel or other stationary phases is used to separate the desired product from byproducts and unreacted starting materials based on polarity.

Temperature: Reaction rates are highly sensitive to temperature. Finding the optimal temperature can maximize product formation while minimizing decomposition or side reactions.

Reaction Time: Monitoring the reaction progress (e.g., by TLC or LC-MS) allows for quenching the reaction at the point of maximum product concentration.

Stoichiometry: Adjusting the ratio of reactants, particularly the limiting reagent versus excess reagents, can drive the reaction to completion.

Catalyst Loading: In catalytic steps, the amount of catalyst can be varied to find the balance between reaction rate and cost-effectiveness. The choice of catalyst itself is a critical optimization parameter. researchgate.net

For instance, in the titanium-catalyzed cyclopropanation step, the yield of the cyclopropanol intermediate could be optimized by screening different titanium precursors, adjusting the amounts of the magnesium and chlorosilane additives, and controlling the reaction temperature. acs.org Similarly, in the acetylation step, the choice of acetylating agent and the loading of the organocatalyst would be fine-tuned to maximize the yield of this compound.

Reactivity and Mechanistic Studies of 2 Acetoxycyclopropanecarboxylic Acid

Ring-Opening Reactions of the Strained Cyclopropane (B1198618) Moiety

The high degree of strain in the cyclopropane ring of 2-acetoxycyclopropanecarboxylic acid makes it a reactive handle for various chemical transformations. The presence of both an electron-withdrawing acetoxy group and a potentially electron-donating carboxylate group (in its deprotonated form) classifies it as a donor-acceptor cyclopropane, which significantly influences its reactivity towards ring-opening reactions.

Nucleophilic Ring-Opening Pathways and Product Distribution

The ring-opening of donor-acceptor cyclopropanes with nucleophiles is a well-established synthetic strategy. In the case of this compound, the reaction with a nucleophile can be catalyzed by a Brønsted or Lewis acid. nih.govscispace.com Acid catalysis activates the cyclopropane ring towards nucleophilic attack by protonating one of the functional groups, which increases the polarization of the C-C bonds. scispace.com

The regioselectivity of the nucleophilic attack is governed by both steric and electronic factors. Nucleophilic attack is generally favored at the carbon atom bearing the acetoxy group (C2) or the carbon bearing the carboxylic acid group (C1). The distribution of products will depend on the nature of the nucleophile, the reaction conditions, and the stereochemistry of the starting material. A plausible mechanistic scenario involves an S"N2-like displacement, leading to inversion of stereochemistry at the site of attack. scispace.com

Table 1: Hypothetical Product Distribution in Nucleophilic Ring-Opening of this compound with a Generic Nucleophile (Nu⁻)

ProductSite of Nucleophilic AttackProposed MechanismExpected Stereochemistry
3-Acetoxy-2-Nu-propanoic acid derivativeC1S"N2-likeInversion at C1
3-Carboxy-2-Nu-propanoic acid derivativeC2S"N2-likeInversion at C2

Note: The actual product distribution would need to be determined experimentally.

Electrophilic and Radical Mediated Ring-Opening Mechanisms

Electrophilic addition to cyclopropanes is another common pathway for ring-opening. dalalinstitute.com For this compound, the reaction with an electrophile (E⁺) would likely proceed through a corner-protonated or edge-protonated intermediate, leading to the formation of a carbocation. This carbocation would then be trapped by a nucleophile. The regioselectivity of the initial electrophilic attack and the subsequent nucleophilic trapping would determine the final product. The presence of the electron-withdrawing groups can influence the stability of the intermediate carbocation.

Radical-mediated ring-opening of cyclopropanes offers an alternative reaction pathway. These reactions can be initiated by photoredox catalysis, allowing for the formation of functionalized products under mild conditions. nih.govbris.ac.uk For instance, a photoredox-catalyzed decarboxylative radical addition could lead to the formation of a cyclopropyl (B3062369) radical, which could then undergo further reactions. nih.gov The synthetic utility of such reactions is broad, tolerating a wide range of functional groups. bris.ac.uk

Hydrolysis and Esterification Kinetics and Mechanisms of the Acetoxy and Carboxylic Acid Functions

The acetoxy and carboxylic acid groups of this compound undergo characteristic hydrolysis and esterification reactions.

Esters of cyclopropanecarboxylic acid have been shown to exhibit enhanced stability towards both acid- and base-catalyzed hydrolysis compared to their non-cyclic analogs. nih.govresearchgate.net This increased stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group. nih.govresearchgate.net The kinetics of the hydrolysis of the acetoxy group in this compound would be influenced by this stabilizing effect. The mechanism of ester hydrolysis typically proceeds through a tetrahedral intermediate.

Esterification of the carboxylic acid function can be achieved by reacting the compound with an alcohol in the presence of an acid catalyst, following the Fischer esterification mechanism. byjus.comchemguide.co.uk This is a reversible process, and the equilibrium can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed. chemguide.co.uk

Decarboxylation Pathways and Stereochemical Consequences in Cyclopropane Carboxylic Acids

Decarboxylation, the loss of carbon dioxide from the carboxylic acid group, is a potential reaction for this compound, particularly under thermal conditions. The thermal decarboxylation of α-(carbonyl)cyclopropane carboxylic acids has been shown to proceed with a concomitant rearrangement to yield 2-substituted-4,5-dihydrofurans. arkat-usa.orgresearchgate.net This suggests that the decarboxylation is not a simple loss of CO₂ but rather a more complex process involving the participation of the cyclopropane ring. arkat-usa.org

The proposed mechanism involves an initial ring opening of the cyclopropane moiety to form an α-allyl-β-keto acid system, which then undergoes a simultaneous decarboxylation and rearrangement. arkat-usa.orgresearchgate.net The stereochemistry of the starting material would be expected to influence the stereochemistry of the resulting dihydrofuran. The decarboxylation of cyclopropanecarboxylic acid itself has been shown to proceed through an initial ring opening to a diradical, ultimately leading to propene. arkat-usa.org

Table 2: Potential Products from the Thermal Decarboxylation of this compound

ProductProposed Mechanistic PathwayKey Intermediate
4-Acetoxy-4,5-dihydrofuranDecarboxylative rearrangementα-allyl-β-keto acid analog
AcetoxypropeneRing-opening followed by decarboxylationDiradical

Computational and Theoretical Insights into Reaction Mechanisms and Transition States

For instance, computational studies on isodesmic reactions have been used to quantify the hyperconjugative stabilization provided by the cyclopropyl group in cyclopropanecarboxylic acid esters, explaining their enhanced hydrolytic stability. nih.govresearchgate.net Theoretical calculations have also been instrumental in understanding the stereochemical outcomes of thermal rearrangements of cyclopropanes. thieme-connect.de Future computational studies on this compound could provide valuable insights into its reactivity, including the regioselectivity of ring-opening reactions and the energetics of decarboxylation pathways.

Derivatization and Analogue Synthesis of 2 Acetoxycyclopropanecarboxylic Acid

Synthesis of Esters, Amides, and Other Carboxylic Acid Derivatives

The carboxylic acid moiety of 2-acetoxycyclopropanecarboxylic acid is a prime target for derivatization, allowing for the synthesis of a wide array of esters, amides, and other related compounds. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, membrane permeability, and metabolic stability.

Standard esterification procedures, such as the Fischer-Speier esterification, can be employed by reacting this compound with an alcohol in the presence of a strong acid catalyst, like sulfuric acid. Alternatively, milder conditions can be achieved using coupling agents.

Amide synthesis from this compound can be accomplished through various well-established methods. Direct condensation with an amine is possible but often requires high temperatures and may not be suitable for sensitive substrates. More commonly, the carboxylic acid is activated prior to reaction with the amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. Another effective method involves the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. rsc.org

The following table summarizes common methods for the synthesis of esters and amides from a generic carboxylic acid, which are applicable to this compound.

DerivativeReagents and ConditionsGeneral Reaction
EstersAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), HeatR-COOH + R'-OH ⇌ R-COOR' + H₂O
Amides1. SOCl₂ or (COCl)₂2. Amine (R'R''NH)R-COOH → R-COCl + R'R''NH → R-CONR'R''
AmidesAmine (R'R''NH), Coupling Agent (e.g., DCC, EDC)R-COOH + R'R''NH → R-CONR'R''

Introduction of Diverse Functional Groups on the Cyclopropane (B1198618) Ring and Acetoxy Moiety

The introduction of diverse functional groups onto the cyclopropane ring and the acetoxy moiety of this compound can significantly impact its properties. Functionalization of the cyclopropane ring can be challenging due to its inherent strain and unique electronic character. However, methods for the stereoselective synthesis of substituted cyclopropanes can be adapted to introduce substituents at the C1 and C3 positions. For instance, the use of substituted alkenes in the initial cyclopropanation reaction can yield derivatives with desired functionalities.

Modification of the acetoxy group provides another avenue for derivatization. Hydrolysis of the acetate (B1210297) ester would yield the corresponding 2-hydroxycyclopropanecarboxylic acid. This hydroxyl group can then be re-acylated with different acyl groups to introduce variability in the ester moiety. Furthermore, the hydroxyl group can be converted to other functionalities, such as ethers or halides, which can then undergo further transformations.

Synthesis of Chiral Analogues and Stereoisomers with Defined Absolute Configuration

The stereochemistry of this compound and its analogues is crucial for their potential biological activity, as enantiomers often exhibit different pharmacological profiles. The synthesis of chiral analogues with a defined absolute configuration can be achieved through several strategies, including asymmetric catalysis, the use of chiral auxiliaries, and the resolution of racemic mixtures.

Asymmetric cyclopropanation reactions, employing chiral catalysts, are a powerful tool for establishing the desired stereochemistry during the formation of the three-membered ring. For instance, transition metal complexes with chiral ligands can catalyze the reaction between a diazoacetate and an alkene to produce enantiomerically enriched cyclopropane derivatives.

The use of chiral auxiliaries attached to the carboxylic acid or the alkene substrate can direct the stereochemical outcome of the cyclopropanation reaction. After the desired stereoisomer is formed, the chiral auxiliary can be cleaved to yield the enantiopure product.

Finally, racemic mixtures of this compound or its derivatives can be separated into their constituent enantiomers through chiral resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization, followed by the removal of the resolving agent. Enzymatic resolution, utilizing lipases or esterases that selectively hydrolyze one enantiomer of an ester derivative, is another effective method for obtaining enantiopure compounds. researchgate.net

The following table outlines key strategies for the synthesis of chiral cyclopropane derivatives.

StrategyDescription
Asymmetric CatalysisUse of a chiral catalyst to induce enantioselectivity in the cyclopropanation reaction.
Chiral AuxiliariesA chiral molecule is temporarily incorporated into one of the reactants to direct the stereochemical course of the reaction.
Chiral ResolutionSeparation of a racemic mixture into its enantiomers, often through the formation and separation of diastereomeric salts or by enzymatic methods.

Structural Modifications Affecting Reactivity and Potential Bioactivity (Mechanistic Focus)

Structural modifications to this compound can have profound effects on its reactivity and potential bioactivity. From a mechanistic standpoint, the electronic nature of substituents on the cyclopropane ring can influence its stability and reactivity. Electron-withdrawing groups can increase the acidity of the carboxylic acid and may also affect the stability of the cyclopropane ring, potentially making it more susceptible to ring-opening reactions. nih.gov Conversely, electron-donating groups can have the opposite effect. nih.gov

The reactivity of donor-acceptor cyclopropanes, which bear both electron-donating and electron-withdrawing groups, is a well-studied area. researchgate.net The introduction of such substitution patterns in analogues of this compound could lead to novel chemical transformations and potentially new biological activities. The conformation of the cyclopropane ring and its substituents also plays a critical role in molecular recognition by biological targets. The rigid nature of the cyclopropane scaffold can be exploited to lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a particular receptor or enzyme. nih.gov

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a valuable strategy in drug design. drugdesign.orgnih.gov For example, the carboxylic acid could be replaced with a tetrazole or a hydroxamic acid to modulate its acidity and interaction with biological targets. Similarly, the acetoxy group could be replaced with other ester groups or even a metabolically more stable ether or amide linkage to explore the structure-activity relationship (SAR). The cyclopropane ring itself can act as a bioisostere for other chemical groups, such as a double bond or a phenyl ring, offering a way to improve pharmacokinetic properties. nih.gov Understanding these structure-activity relationships is key to the rational design of novel analogues with desired biological profiles.

Exploration of Biological Activities and Mechanistic Pathways Excluding Clinical Data

Molecular Interactions and Receptor Binding Studies (In Vitro/In Silico)

Currently, there is a notable absence of published in vitro or in silico studies specifically investigating the molecular interactions and receptor binding profile of 2-Acetoxycyclopropanecarboxylic acid. While research exists for various carboxylic acids and their derivatives, this specific compound has not been the subject of dedicated receptor binding assays or computational docking studies to identify its potential protein targets. nih.gov

Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. nih.gov These assays, often utilizing techniques like filtration or scintillation proximity assays (SPA), are fundamental in early-stage drug discovery to understand a compound's potential pharmacological effects. nih.gov For instance, studies on the free fatty acid 1 receptor (FFA1) have utilized radioligand binding interaction studies to characterize the complex allosteric interactions of various agonists. nih.govresearchgate.net Such detailed investigations provide insights into how ligands bind to their targets and modulate their activity. nih.govresearchgate.net

Similarly, molecular docking and other computational methods are powerful tools for predicting the binding modes of ligands within the active sites of proteins. rsc.org These in silico approaches can help to elucidate the molecular basis for the selectivity of different compounds for their respective targets. rsc.org

The lack of such data for this compound means that its potential molecular targets and the nature of its interactions with biological macromolecules remain uncharacterized. Future research employing these methodologies would be essential to begin to understand its pharmacological potential.

Enzymatic Pathways and Inhibition Mechanisms by this compound or its Derivatives

There is currently no specific information available in the scientific literature regarding the enzymatic pathways that are directly affected by this compound or its derivatives, nor are there any published studies on its enzyme inhibition mechanisms.

The study of how chemical compounds interact with and potentially inhibit enzymes is a critical area of biochemical research. For example, the cyclooxygenase (COX) enzymes are well-known targets for non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orgnih.gov The biological response of many NSAIDs is a result of the suppression of prostaglandin (B15479496) biosynthesis, where the COX enzyme is a key intermediate. orientjchem.org Research into aryl propionic acid derivatives, for instance, has shown that typically only the (S)-enantiomer exhibits inhibitory activity against COX isoenzymes. orientjchem.org

Furthermore, the tricarboxylic acid (TCA) cycle is a central metabolic pathway with several key enzymes that can be subject to regulation and inhibition. nih.gov Studies on other metabolic disorders have investigated the "toxic inhibition" of TCA cycle enzymes by related metabolites. nih.gov

Without specific studies on this compound, it is not possible to determine if it acts as an enzyme inhibitor, and if so, whether it would be a competitive, non-competitive, or another type of inhibitor. End-product inhibition is a common biological regulatory mechanism where the final product of a metabolic pathway inhibits an enzyme earlier in the pathway. youtube.com Whether this compound or its metabolites could participate in such a feedback loop is unknown.

Cellular Mechanisms of Action and Target Identification (Non-Clinical)

As with the previous sections, there is a lack of published non-clinical studies to define the cellular mechanisms of action or to identify the specific cellular targets of this compound.

The investigation of cellular mechanisms is essential to understand the physiological and pathological effects of a compound. For example, the induction of cyclooxygenase-2 (COX-2) has been shown in various cell and animal models to promote cell growth, inhibit apoptosis, and enhance cell motility and adhesion. nih.gov Understanding such pathways is crucial for identifying the therapeutic potential of new compounds.

Identifying the molecular targets of a compound is a key step in elucidating its mechanism of action. This often involves a combination of experimental approaches, including affinity chromatography, expression cloning, and proteomic techniques. The absence of such studies for this compound means that its effects at the cellular level, including any potential impact on cell signaling, gene expression, or other cellular processes, are yet to be determined.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation (Non-Clinical)

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by making targeted chemical modifications. nih.gov At present, there are no published SAR studies specifically focused on this compound for the purpose of mechanistic elucidation.

SAR studies involve synthesizing and testing a series of related compounds to determine which chemical features are crucial for their biological effects. mdpi.com For example, research on 2-anilinophenylacetic acid derivatives found that lipophilicity and the angle of twist between two phenyl rings were crucial parameters for their anti-inflammatory activity. researchgate.net Similarly, SAR studies on 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives led to the discovery of potent antagonists for the mGluR2 receptor. nih.gov In another example, SAR expansion of a 2-morpholinobenzoic acid scaffold helped to define the optimal pharmacophore for antiproliferative activity. rsc.org

The lack of SAR data for this compound means that the contributions of the acetoxy group, the cyclopropane (B1198618) ring, and the carboxylic acid moiety to any potential biological activity are unknown. Future SAR studies would be invaluable in identifying the key structural motifs required for activity and in designing more potent and selective analogues.

Applications of 2 Acetoxycyclopropanecarboxylic Acid in Advanced Organic Synthesis

As a Chiral Building Block in the Construction of Complex Organic Molecules

The utility of chiral building blocks is a cornerstone of modern asymmetric synthesis, enabling the construction of enantiomerically pure complex molecules. These synthons, possessing one or more stereocenters, are incorporated into a target molecule, transferring their chirality and influencing the stereochemical outcome of subsequent transformations. Chiral carboxylic acids, in particular, are a privileged class of building blocks due to their prevalence in natural products and their ability to be readily converted into a variety of other functional groups.

However, a thorough investigation of scientific databases and chemical literature yields no specific examples or detailed studies on the application of 2-Acetoxycyclopropanecarboxylic acid as a chiral building block. While the synthesis and application of other chiral cyclopropane-containing carboxylic acids, such as 2,2-dimethylcyclopropane carboxylic acid and various amino-cyclopropanecarboxylic acids, are documented, the acetoxy-substituted variant appears to be absent from the repertoire of commonly used chiral synthons. The potential diastereoselective and enantioselective synthesis of this compound itself, a prerequisite for its use as a chiral building block, is not described in the available literature. Consequently, there is no research to report on its efficacy in controlling stereochemistry during the assembly of complex organic molecules.

Role in the Synthesis of Other Strained Ring Systems and Unique Architectures

The inherent ring strain of cyclopropanes can be harnessed as a driving force for ring-opening and ring-expansion reactions, providing synthetic routes to other strained ring systems, such as cyclobutanes, or larger carbocycles and heterocycles. These transformations are valuable tools for accessing unique molecular architectures that are often difficult to prepare by other means.

Despite the potential for such reactivity, there is no documented research on the role of this compound in the synthesis of other strained ring systems. The literature on ring-opening and rearrangement reactions of cyclopropanes focuses on derivatives with different substitution patterns, often those that facilitate specific types of transformations (e.g., donor-acceptor cyclopropanes). The influence of the 2-acetoxy and 1-carboxylic acid groups on the reactivity of the cyclopropane (B1198618) ring in this context has not been investigated. Therefore, there are no research findings to present regarding its application in constructing novel and complex molecular skeletons.

Applications in Functional Polymer Chemistry and Materials Science

The incorporation of unique monomeric units into polymers is a key strategy for developing new materials with tailored properties. Cyclopropane-containing monomers can potentially introduce interesting characteristics into a polymer backbone, such as rigidity or sites for post-polymerization modification.

A review of the literature in polymer chemistry and materials science reveals no instances of this compound being used as a monomer or functionalizing agent. While the polymerization of other cyclopropane derivatives and the synthesis of functional polymers from various carboxylic acids are established fields of study, this specific compound has not been explored in this context. There is no data on its polymerizability, its potential for ring-opening polymerization, or its ability to be incorporated into polymer chains to impart specific functionalities.

Analytical Techniques in the Research of 2 Acetoxycyclopropanecarboxylic Acid

Advanced Spectroscopic Methods for Structural Elucidation

The precise determination of the molecular structure of 2-Acetoxycyclopropanecarboxylic acid relies on a suite of advanced spectroscopic methods. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) techniques, is central to establishing the connectivity and stereochemistry of the molecule. Vibrational Circular Dichroism (VCD) offers a powerful tool for determining the absolute configuration of its chiral centers.

High-Resolution and 2D NMR Spectroscopy are indispensable for mapping the proton and carbon framework of the molecule. While specific high-resolution spectral data for this compound is not widely published, the expected ¹H NMR spectrum would feature distinct signals for the cyclopropyl (B3062369) protons, the acetyl methyl protons, and the carboxylic acid proton. The chemical shifts and coupling constants of the cyclopropyl protons would be particularly informative for determining the relative stereochemistry (cis/trans) of the substituents.

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively. For instance, a COSY spectrum would reveal the coupling between the protons on the cyclopropane (B1198618) ring, while an HSQC spectrum would link each proton to its directly attached carbon atom. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could further elucidate the connectivity by showing correlations between protons and carbons over two or three bonds, such as the correlation between the acetyl protons and the carbonyl carbon of the ester. Based on analyses of similar cyclopropane derivatives, these techniques provide unambiguous structural confirmation. researchgate.net

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. VCD is exceptionally sensitive to the absolute configuration of stereocenters. For this compound, which possesses chiral centers, VCD analysis would involve measuring the experimental spectrum and comparing it to a spectrum predicted by quantum chemical calculations for a known enantiomer (e.g., (1R, 2R)). A match between the experimental and calculated spectra provides a definitive assignment of the absolute stereochemistry.

Table 1: Hypothetical ¹H NMR Data for a Diastereomer of this compound This table is illustrative and based on typical chemical shifts for similar structural motifs.

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
-COOH~11-12s (broad)N/A
CH-OAc~4.5-5.0dd~3, 6
CH-COOH~2.5-3.0ddd~3, 6, 9
-OCOCH₃~2.1sN/A
-CH₂- (cyclopropyl)~1.0-1.8m-

Chromatographic Methods for Purity Assessment, Diastereomeric, and Enantiomeric Analysis

Chromatographic techniques are essential for verifying the purity of this compound and for separating its various stereoisomers. Given the presence of multiple chiral centers, diastereomers and enantiomers are possible, necessitating specialized chiral separation methods.

Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for the enantiomeric and diastereomeric analysis of chiral carboxylic acids. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. For acidic compounds like this compound, anion-exchange type CSPs (e.g., based on quinine (B1679958) or quinidine (B1679956) derivatives) or polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective. The mobile phase composition, typically a mixture of an organic solvent like ethanol (B145695) or isopropanol (B130326) with a non-polar solvent like hexane (B92381) and an acidic modifier, is optimized to achieve baseline separation of all stereoisomers. This allows for the accurate determination of enantiomeric excess (ee) and diastereomeric ratio (dr).

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for purity assessment, often after derivatization to increase the volatility of the carboxylic acid. Esterification, for example with methanol (B129727) or a silylating agent, converts the carboxylic acid into a less polar and more volatile derivative. The GC separates the components of the sample, and the mass spectrometer provides mass information for each component, aiding in the identification of impurities. Enantioselective GC analysis can also be performed using a chiral stationary phase, providing an alternative to chiral HPLC for determining enantiomeric purity. researchgate.net

X-ray Crystallography for Solid-State Structural and Stereochemical Determination

X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can precisely measure bond lengths, bond angles, and torsion angles. Crucially, for chiral molecules, X-ray crystallography can determine the absolute configuration of all stereocenters without ambiguity, often through the use of anomalous dispersion effects. This technique would confirm the relative stereochemistry of the acetoxy and carboxylic acid groups on the cyclopropane ring and establish the absolute configuration of the entire molecule, corroborating findings from spectroscopic methods like VCD. Structural studies on various cyclopropane derivatives have demonstrated the power of this technique in confirming their unique three-membered ring structures. acs.orggoogle.com

Table 2: Key Analytical Techniques and Their Primary Application

TechniquePrimary Application for this compound
High-Resolution NMRStructural connectivity and relative stereochemistry
2D NMR (COSY, HSQC)Detailed mapping of ¹H-¹H and ¹H-¹³C correlations
Vibrational Circular Dichroism (VCD)Determination of absolute configuration
Chiral HPLCSeparation of enantiomers and diastereomers; determination of ee and dr
GC-MSPurity assessment and impurity identification (after derivatization)
X-ray CrystallographyUnambiguous solid-state structure and absolute stereochemistry
Reaction KineticsDetermining reaction rates, orders, and activation energy
Isotope Labeling StudiesElucidation of detailed reaction mechanisms

Advanced Techniques for Mechanistic Elucidation

Understanding how this compound is formed or how it participates in subsequent reactions requires advanced techniques that can probe reaction mechanisms.

Reaction Kinetics studies are performed to understand the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and catalysts. For the synthesis of this compound (e.g., via acetylation of 2-hydroxycyclopropanecarboxylic acid), kinetic experiments would involve monitoring the concentration of reactants and products over time, typically using HPLC or NMR. This data allows for the determination of the reaction order, rate constant, and activation energy, providing insight into the reaction's transition state.

Isotope Labeling Studies are a powerful tool for tracing the path of atoms through a reaction. By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for carbon, ¹⁸O for oxygen, or ²H for hydrogen), its position in the product molecule can be determined using NMR or mass spectrometry. For example, in studying the hydrolysis of the ester group in this compound, using H₂¹⁸O and analyzing the products would reveal whether the C-O bond of the acetyl group or the C-O bond of the cyclopropane ring is cleaved. Such studies provide definitive evidence for specific mechanistic pathways. The synthesis and use of isotope-labeled cyclopropanes have been demonstrated as a viable method for mechanistic investigation. nih.gov

Future Research Directions and Unexplored Potential

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 2-acetoxycyclopropanecarboxylic acid and its analogs lies in the adoption of greener and more efficient methodologies. Traditional cyclopropanation methods often involve hazardous reagents and generate significant waste. The development of sustainable alternatives is paramount.

Key Research Areas:

Biocatalysis: The use of enzymes to catalyze the formation of the cyclopropane (B1198618) ring offers a highly selective and environmentally benign approach. Engineered enzymes, such as variants of myoglobin (B1173299) or cytochrome P450, have shown promise in catalyzing carbene transfer reactions to form cyclopropanes with high stereoselectivity. Future work could focus on developing specific biocatalysts for the synthesis of this compound precursors, potentially from bio-based starting materials.

Green Chemistry Approaches: Methodologies that minimize waste and utilize less hazardous substances are crucial. This includes:

Solvent-Free or Aqueous Reactions: Performing reactions in water or without a solvent can significantly reduce the environmental impact. "On-water" synthesis has been shown to accelerate certain cyclopropanation reactions.

Mechanochemistry: Ball-milling techniques can enable solvent-free reactions and activate otherwise unreactive substrates, offering a greener alternative to traditional solution-phase synthesis.

Photocatalysis: Visible-light-mediated cyclopropanation using organic dyes or semiconductor-based catalysts presents a mild and efficient method for constructing the cyclopropane ring.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processes, including improved safety, scalability, and reproducibility. A continuous-flow process for the synthesis of this compound could enable safer handling of reactive intermediates and facilitate large-scale production.

MethodologyPotential Advantages for this compound Synthesis
BiocatalysisHigh stereoselectivity, mild reaction conditions, use of renewable resources.
Aqueous SynthesisReduced solvent waste, potential for rate enhancement.
MechanochemistrySolvent-free conditions, activation of unreactive substrates.
PhotocatalysisMild reaction conditions, use of visible light as a renewable energy source.
Flow ChemistryImproved safety, scalability, and process control.

Discovery of New Mechanistic Pathways and Unconventional Reactivity

The strained nature of the cyclopropane ring in this compound imparts unique reactivity that is yet to be fully explored. Understanding the mechanistic pathways of its reactions is key to unlocking its synthetic potential.

Future investigations should focus on:

Catalytic Ring-Opening Reactions: The presence of the electron-withdrawing carboxylic acid and the potentially labile acetate (B1210297) group makes the cyclopropane ring susceptible to ring-opening reactions. The use of transition metals (e.g., palladium, rhodium, nickel) or Lewis acids could catalyze novel ring-opening and ring-expansion reactions, providing access to a diverse range of functionalized acyclic and heterocyclic compounds.

Unconventional Reactivity of the Acetoxy Group: The interplay between the acetate and the cyclopropane ring could lead to unconventional reactivity. For instance, intramolecular reactions triggered by the activation of the acetoxy group could lead to novel rearrangements or the formation of complex polycyclic systems.

Radical-Mediated Transformations: The C-C bonds of the cyclopropane ring can be cleaved under radical conditions. Exploring photochemical or transition-metal-catalyzed radical reactions of this compound could lead to the development of new carbon-carbon and carbon-heteroatom bond-forming reactions.

Expansion into Emerging Areas of Chemical Biology and Chemical Informatics

The unique conformational constraints and metabolic stability often associated with cyclopropane-containing molecules make them attractive scaffolds in chemical biology and drug discovery.

Potential avenues for exploration include:

Bioisosteric Replacement: The cyclopropane ring can act as a rigid bioisostere for other chemical groups, such as double bonds or gem-dimethyl groups. This compound and its derivatives could be explored as mimics of natural substrates or inhibitors for various enzymes, potentially leading to the discovery of new therapeutic agents. The constrained conformation can enhance binding affinity and selectivity for biological targets.

Chemical Probes: The reactivity of the cyclopropane ring could be harnessed to design chemical probes for studying biological systems. For example, derivatives of this compound could be designed to react specifically with certain biomolecules, allowing for their labeling and visualization within cells.

Chemical Informatics and Library Design: The structural and electronic properties of this compound can be cataloged and utilized in chemical informatics platforms. This data can inform the design of diverse chemical libraries based on the cyclopropane scaffold for high-throughput screening and the discovery of new bioactive compounds.

Computational Design, Prediction, and Virtual Screening of Novel Analogues with Targeted Reactivity or Biological Mechanism

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel molecules based on the this compound scaffold.

Future research in this area could involve:

Predictive Modeling of Reactivity: Density Functional Theory (DFT) and other computational methods can be used to model the reactivity of this compound and predict the outcomes of various chemical transformations. This can guide the design of experiments and the discovery of new reactions.

Virtual Screening for Biological Targets: Large virtual libraries of analogues of this compound can be generated in silico and screened against the binding sites of known biological targets. This approach can identify potential drug candidates with high binding affinity and selectivity, which can then be synthesized and tested experimentally.

QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be developed to predict the biological activity of novel analogues based on their chemical structure. This can significantly streamline the drug discovery process by prioritizing the synthesis of the most promising compounds.

De Novo Design: Computational algorithms can be used to design entirely new molecules based on the this compound scaffold with optimized properties for a specific biological target or desired reactivity.

Computational ApproachApplication to this compound Research
Density Functional Theory (DFT)Predicting reaction mechanisms and reactivity.
Virtual ScreeningIdentifying potential biological targets and lead compounds.
QSAR/Machine LearningPredicting the biological activity of novel analogues.
De Novo DesignDesigning novel molecules with tailored properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.